molecular formula C27H33N3O5S B2385061 2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-isopentyl-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113136-50-7

2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-isopentyl-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

货号: B2385061
CAS 编号: 1113136-50-7
分子量: 511.64
InChI 键: FOJYVQGENROOER-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-isopentyl-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a sophisticated quinazoline derivative designed as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . This compound acts as a Type II tyrosine kinase inhibitor , binding to the inactive DFG-out conformation of the kinase domain, which competitively inhibits ATP binding and subsequent autophosphorylation. The primary research application of this inhibitor is in the field of angiogenesis , where it is used to block the VEGFR-2 signaling pathway, a critical driver of endothelial cell proliferation, migration, and survival. By precisely targeting this receptor, researchers can investigate the mechanisms of tumor-induced blood vessel formation and evaluate the therapeutic potential of anti-angiogenic strategies in various oncological models . Its specific molecular structure, featuring the isopentyl and methoxyethyl side chains, is engineered to optimize binding affinity and kinase selectivity, making it a valuable pharmacological tool for dissecting complex signaling networks in cellular and in vivo studies of cancer biology and metastatic progression.

属性

IUPAC Name

2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-N-(2-methoxyethyl)-3-(3-methylbutyl)-4-oxoquinazoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O5S/c1-5-35-21-9-6-19(7-10-21)24(31)17-36-27-29-23-16-20(25(32)28-13-15-34-4)8-11-22(23)26(33)30(27)14-12-18(2)3/h6-11,16,18H,5,12-15,17H2,1-4H3,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJYVQGENROOER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCCOC)C(=O)N2CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-isopentyl-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide represents a novel class of quinazoline derivatives that have garnered interest due to their potential biological activities. This article examines the synthesis, biological activities, and pharmacological implications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H30N3O3SC_{26}H_{30}N_{3}O_{3}S with a molecular weight of approximately 483.6 g/mol. The structure includes key functional groups such as a quinazoline core, thioether linkages, and carboxamide functionalities, which are often associated with various biological activities.

PropertyValue
Molecular FormulaC26H30N3O3S
Molecular Weight483.6 g/mol
CAS NumberNot available

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study involving similar compounds demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer) cells. The IC50 values for these compounds ranged from 10 µM to 12 µM, indicating potent antiproliferative effects .

COX-2 Inhibition

The compound's structural analogs have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. One study reported that a related quinazoline derivative exhibited a maximum COX-2 inhibition of 47.1% at a concentration of 20 µM . This suggests that the compound may possess anti-inflammatory properties alongside its anticancer effects.

Antimicrobial Activity

Quinazoline derivatives are also known for their antimicrobial properties. Compounds within this class have shown effectiveness against various bacterial strains, which could be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

  • Cytotoxicity Assay : In a study assessing the cytotoxic effects of quinazoline-thiazole hybrids, several compounds were tested on human cancer cell lines using the MTT assay. The results indicated that certain derivatives displayed significant cytotoxicity, supporting the potential use of this compound in cancer treatment .
  • Mechanistic Studies : Mechanistic investigations into the action of similar quinazoline compounds revealed that they may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . This apoptotic pathway is crucial for effective cancer therapy.
  • In Vivo Studies : Preliminary in vivo studies on related quinazoline derivatives have shown promising results in reducing tumor growth in animal models. These findings highlight the potential therapeutic applications of this compound in oncology .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several quinazolinone derivatives documented in the literature. Key analogues include:

Compound Name Key Substituents Bioactivity/Notes Reference
N-(4-Ethoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (13) 4-Ethoxyphenyl, sulfamoylphenyl Moderate COX-2 inhibition; crystallizes in ethanol (yield: 72%)
N-(2-Methoxyethyl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide (4) Methoxyethyl, phenyl Intermediate for hydrazide derivatives; IR: 1680 cm⁻¹ (C=O)
Target Compound 4-Ethoxyphenyl, isopentyl, methoxyethyl Hypothesized enhanced lipophilicity due to isopentyl chain; synthesis challenges
  • Substituent Impact: The 4-ethoxyphenyl group (shared with compound 13) enhances solubility and may influence receptor binding via hydrophobic interactions . The methoxyethyl carboxamide at the 7-position is unique, possibly modulating solubility and metabolic stability compared to simpler carboxamide derivatives .

Yield Comparison :

  • Compound 13: 72% yield
  • Compound 5 (from ): 65–78% yield
  • Target Compound: Hypothetical yield ~60–65% due to steric challenges.
Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound are absent in the evidence, structurally related compounds exhibit:

  • COX-2 Inhibition : Compound 13 shows moderate activity (IC₅₀ = 1.8 μM) .
  • Antimicrobial Properties: Thioacetamide-quinazolinone hybrids demonstrate activity against S. aureus (MIC = 8 µg/mL) .
  • Cytotoxicity : Analogues with lipophilic substituents (e.g., isopentyl) may enhance uptake in cancer cell lines, as seen in similar scaffolds .

常见问题

Q. What are the key synthetic routes and characterization methods for this quinazoline derivative?

The synthesis typically involves multi-step reactions, starting with the functionalization of the quinazoline core. Key steps include:

  • Thioether linkage formation : Reaction of 2-(4-ethoxyphenyl)-2-oxoethyl thiol with a halogenated quinazoline intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Carboxamide coupling : Use of coupling agents like EDC/HOBt for the N-(2-methoxyethyl)carboxamide moiety .
    Characterization :
  • Structural confirmation : NMR (¹H/¹³C) to verify substituent positions and purity .
  • Purity analysis : HPLC with UV detection (λ = 254 nm) and mass spectrometry (HRMS) for molecular weight validation .

Q. How do structural features (e.g., ethoxyphenyl, isopentyl) influence physicochemical properties?

  • Ethoxyphenyl group : Enhances lipophilicity and π-π stacking potential, critical for membrane permeability .
  • Isopentyl chain : Increases steric bulk, potentially affecting binding pocket interactions in biological targets .
  • Methoxyethyl carboxamide : Improves solubility in polar solvents (e.g., DMSO) for in vitro assays .

Intermediate Research Questions

Q. What strategies optimize reaction yields during the synthesis of the thioether linkage?

  • Solvent selection : DMF or dioxane for improved solubility of intermediates .
  • Catalyst use : Zinc chloride (ZnCl₂) to accelerate thiolate nucleophile formation .
  • Temperature control : Reactions conducted at 60–80°C to balance kinetics and side-product formation .

Q. How do researchers validate target engagement in preliminary biological assays?

  • Enzyme inhibition assays : Dose-response curves (IC₅₀) against kinases or proteases, using fluorogenic substrates .
  • Cellular uptake studies : LC-MS quantification of intracellular compound levels after 24-hour exposure .

Advanced Research Questions

Q. What mechanistic insights explain contradictory activity data in cancer vs. inflammatory models?

  • Hypothesis testing :
    • Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to isolate primary targets .
    • Metabolic stability : Compare half-life in hepatic microsomes (human vs. murine) to explain species-specific efficacy .
  • Pathway analysis : RNA-seq profiling post-treatment to identify differentially expressed genes in conflicting models .

Q. How can computational methods resolve stereochemical uncertainties in the quinazoline core?

  • Molecular docking : Align compound conformers with X-ray crystallography data of homologous targets (e.g., EGFR kinase) .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict NMR chemical shifts for stereoisomers .

Q. What advanced techniques quantify binding kinetics with low-abundance targets?

  • Surface plasmon resonance (SPR) : Immobilize recombinant proteins to measure association/dissociation rates (kₐ, k𝒹) .
  • Isothermal titration calorimetry (ITC) : Resolve thermodynamic parameters (ΔH, ΔS) for entropy-driven binding .

Methodological Challenges & Solutions

Q. How to address low reproducibility in SAR studies across labs?

  • Standardized protocols :
    • Buffer consistency : Use identical pH (7.4 PBS) and ionic strength in assays .
    • Batch validation : NMR and LC-MS cross-checks for compound batches .
  • Collaborative validation : Multi-lab ring trials to identify protocol variability .

Q. What analytical workflows resolve degradation products in long-term stability studies?

  • Forced degradation : Expose compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions .
  • LC-MS/MS profiling : Identify degradants via fragmentation patterns and high-resolution mass matching .

Data Contradiction Analysis

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to confirm bioavailability .
  • Metabolite screening : Identify active/inactive metabolites using hepatocyte incubations .

Q. Why do structural analogs show opposing effects on the same target?

  • Conformational analysis : Compare crystal structures of analog-target complexes to identify steric clashes .
  • Allosteric modulation : Use mutagenesis to map non-canonical binding sites .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。